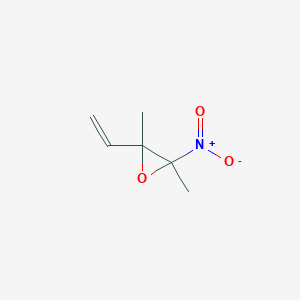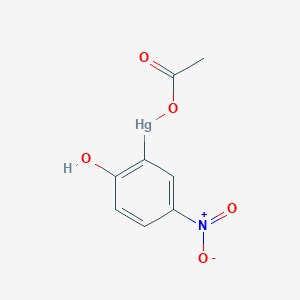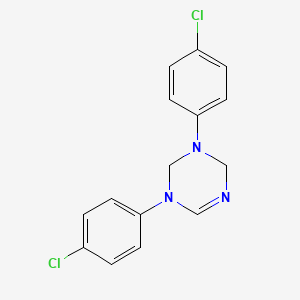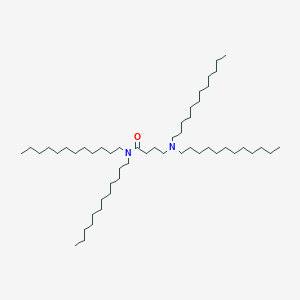
Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its unique structure, which includes a nitro group and an ethenyl group attached to the oxirane ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of 2-ethenyl-2,3-dimethyl-3-nitro-1-butene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- may involve continuous flow processes to optimize efficiency and scalability. Catalytic systems, such as titanium silicalite-1 (TS-1) catalysts, can be employed to facilitate the epoxidation reaction. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of amino or thioether derivatives.
Applications De Recherche Scientifique
Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- involves its ability to undergo nucleophilic attack due to the presence of the highly strained oxirane ring. This ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The nitro group can also participate in redox reactions, further contributing to the compound’s reactivity. Molecular targets include nucleophilic sites on proteins and nucleic acids, where the compound can form covalent bonds, potentially altering the function of these biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxirane, 3-ethyl-2,2-dimethyl-: Similar in structure but lacks the nitro group, resulting in different reactivity and applications.
Oxirane, 2,3-dimethyl-, trans-: Another epoxide with a different substitution pattern, leading to variations in chemical behavior.
2-Ethyl-2,3-dimethyl-oxirane: Similar in structure but with an ethyl group instead of an ethenyl group, affecting its reactivity and use.
Uniqueness
Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- is unique due to the presence of both a nitro group and an ethenyl group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
62907-71-5 |
|---|---|
Formule moléculaire |
C6H9NO3 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
2-ethenyl-2,3-dimethyl-3-nitrooxirane |
InChI |
InChI=1S/C6H9NO3/c1-4-5(2)6(3,10-5)7(8)9/h4H,1H2,2-3H3 |
Clé InChI |
NVORMTDMQIUICW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(O1)(C)[N+](=O)[O-])C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate](/img/structure/B14512053.png)
![Benzene, 1,1',1''-[(methylthio)methylidyne]tris-](/img/structure/B14512057.png)

![11-Chlorobicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14512077.png)

![{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate](/img/structure/B14512092.png)



![4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B14512116.png)

![2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B14512135.png)
![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane-4,8-dione](/img/structure/B14512138.png)
